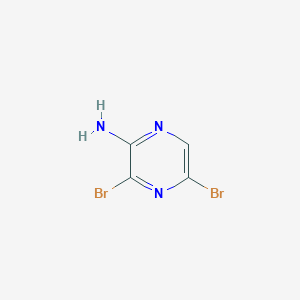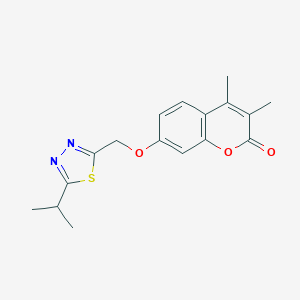
Atibeprone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’Atibeprone est un composé chimique dont le nom IUPAC est 3,4-diméthyl-7-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]méthoxy}-2H-chromén-2-one. Il a été développé au milieu des années 1990 comme antidépresseur, mais n’a jamais été commercialisé . Le composé appartient à la classe des coumarines et des thiadiazoles, et sa formule moléculaire est C17H18N2O3S .
Méthodes De Préparation
La synthèse de l’Atibeprone implique plusieurs étapes, en commençant par la préparation de la structure de base de la coumarine. La voie de synthèse comprend généralement :
Formation du noyau de coumarine : Le noyau de coumarine est synthétisé par la réaction de condensation de Pechmann, qui implique la réaction de phénols avec des β-cétoesters en présence de catalyseurs acides.
Introduction de la partie thiadiazole : Le cycle thiadiazole est introduit en faisant réagir le dérivé de coumarine avec des précurseurs de thiadiazole appropriés dans des conditions contrôlées.
Réaction de couplage finale : La dernière étape implique le couplage de la partie thiadiazole avec le noyau de coumarine pour former l’this compound.
Les méthodes de production industrielle de l’this compound impliqueraient probablement l’optimisation de ces voies de synthèse pour garantir un rendement et une pureté élevés, ainsi que la possibilité d’une production à grande échelle.
Analyse Des Réactions Chimiques
L’Atibeprone subit diverses réactions chimiques, notamment :
Oxydation : L’this compound peut être oxydé à l’aide d’agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome. L’oxydation affecte généralement les groupes méthyles sur le noyau de coumarine, ce qui conduit à la formation d’acides carboxyliques.
Réduction : La réduction de l’this compound peut être réalisée à l’aide d’agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium. Cette réaction peut réduire le groupe carbonyle dans le noyau de coumarine pour former des dérivés d’alcool.
Substitution : L’this compound peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe méthoxy lié au cycle thiadiazole.
Applications de la recherche scientifique
Chimie : La structure unique de l’this compound en fait un composé précieux pour étudier la réactivité des dérivés de coumarine et de thiadiazole. Il peut servir de composé modèle pour le développement de nouvelles méthodologies de synthèse.
Biologie : L’this compound a été étudié pour ses activités biologiques potentielles, notamment son rôle d’inhibiteur de la monoamine oxydase B.
Médecine : Bien qu’il n’ait jamais été commercialisé, les propriétés antidépressives de l’this compound ont été explorées dans des études précliniques.
Applications De Recherche Scientifique
Chemistry: Atibeprone’s unique structure makes it a valuable compound for studying the reactivity of coumarin and thiadiazole derivatives. It can serve as a model compound for developing new synthetic methodologies.
Biology: this compound has been investigated for its potential biological activities, including its role as a monoamine oxidase B inhibitor.
Medicine: Although never marketed, this compound’s antidepressant properties have been explored in preclinical studies.
Mécanisme D'action
L’Atibeprone exerce ses effets principalement par l’inhibition de la monoamine oxydase B (MAO-B), une enzyme impliquée dans la dégradation des neurotransmetteurs tels que la dopamine. En inhibant la MAO-B, l’this compound augmente les niveaux de ces neurotransmetteurs dans le cerveau, ce qui peut contribuer à soulager les symptômes de la dépression et d’autres troubles de l’humeur . Les cibles moléculaires de l’this compound comprennent le site actif de la MAO-B, où il se lie et empêche l’enzyme de catalyser l’oxydation des neurotransmetteurs .
Comparaison Avec Des Composés Similaires
L’Atibeprone peut être comparé à d’autres inhibiteurs de la MAO-B, tels que :
Sélegiline : La sélegiline est un inhibiteur irréversible de la MAO-B utilisé dans le traitement de la maladie de Parkinson. Contrairement à l’this compound, la sélegiline a été largement commercialisée et utilisée en clinique.
Rasagiline : La rasagiline est un autre inhibiteur de la MAO-B ayant des applications similaires à celles de la sélegiline. Elle est connue pour ses propriétés neuroprotectrices et est utilisée dans le traitement de la maladie de Parkinson.
Esuprone : L’esuprone est un inhibiteur réversible et hautement sélectif de la MAO-A.
L’this compound se distingue par sa structure spécifique, qui combine les parties coumarine et thiadiazole, et son potentiel d’inhibiteur réversible de la MAO-B avec des applications dans les maladies neurodégénératives .
Propriétés
Numéro CAS |
153420-96-3 |
|---|---|
Formule moléculaire |
C17H18N2O3S |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
3,4-dimethyl-7-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methoxy]chromen-2-one |
InChI |
InChI=1S/C17H18N2O3S/c1-9(2)16-19-18-15(23-16)8-21-12-5-6-13-10(3)11(4)17(20)22-14(13)7-12/h5-7,9H,8H2,1-4H3 |
Clé InChI |
HQTNJPCZUQAYAB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=NN=C(S3)C(C)C)C |
SMILES canonique |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=NN=C(S3)C(C)C)C |
| 153420-96-3 | |
Synonymes |
Atibeprone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2',7-Bis-O-{[(2,2,2,-Trichloroethyl)oxy]carbonyl Paclitaxel](/img/structure/B131897.png)
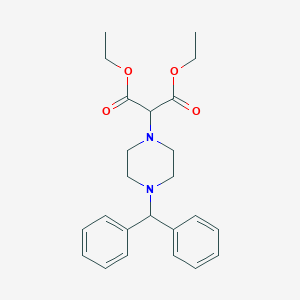
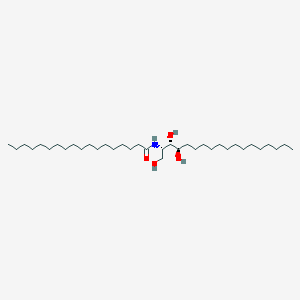
![(1'R,5'S,9'S,10'S,13'R)-5'-Methylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-one](/img/structure/B131906.png)

![2-[1-(4-Piperonyl)piperazinyl]benzothiazole](/img/structure/B131916.png)
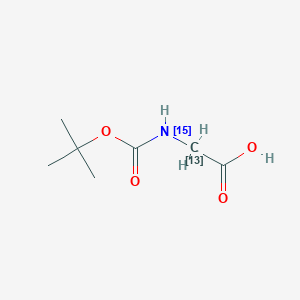
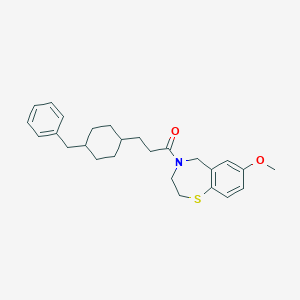
![(4,5-Dihydro-thiazol-2-yl)-[2-(4-methoxy-phenyl)-ethyl]-amine](/img/structure/B131920.png)



![6,8-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B131933.png)
